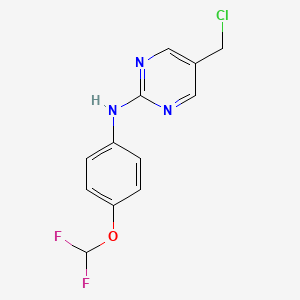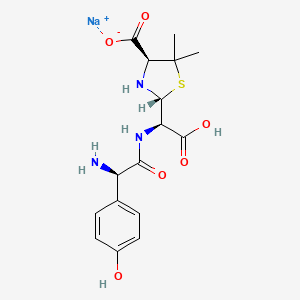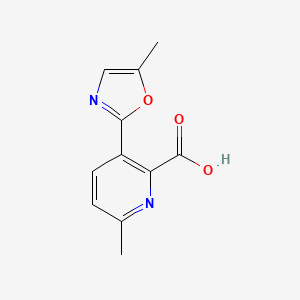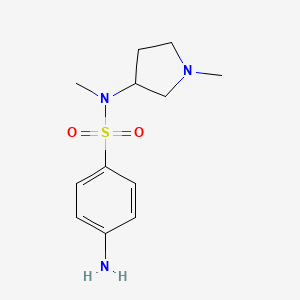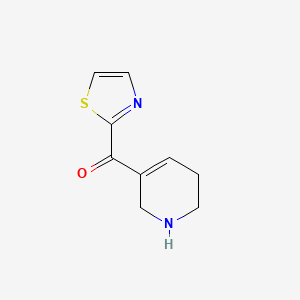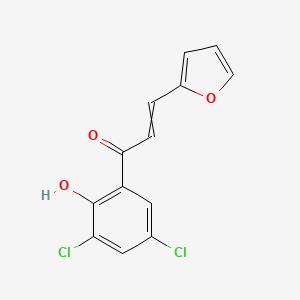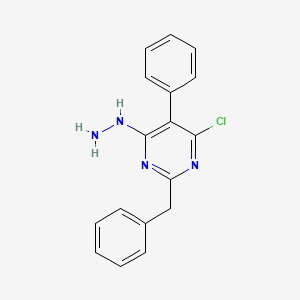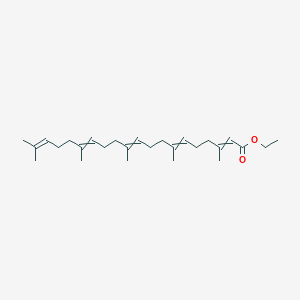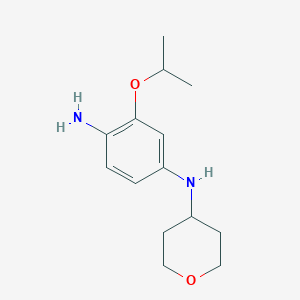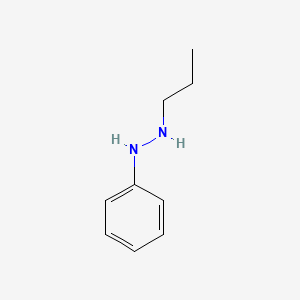![molecular formula C15H19N5O2 B13866370 tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13866370.png)
tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate: is a synthetic organic compound with the molecular formula C15H19N5O2 and a molecular weight of 301.34 g/mol . This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
The synthesis of tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 3-[(5-aminopyrimidin-2-yl)amino]phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
tert-Butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
tert-Butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[3-[(5-aminopyrimidin-2-yl)methyl]carbamate: This compound has a similar structure but differs in the substitution pattern on the pyrimidine ring.
tert-Butyl carbamate: A simpler compound used in various chemical reactions and as a protecting group in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and its applications in advanced research and development .
Properties
Molecular Formula |
C15H19N5O2 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate |
InChI |
InChI=1S/C15H19N5O2/c1-15(2,3)22-14(21)20-12-6-4-5-11(7-12)19-13-17-8-10(16)9-18-13/h4-9H,16H2,1-3H3,(H,20,21)(H,17,18,19) |
InChI Key |
GIXVYAOMUGUSJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC2=NC=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



